1-(Thian-4-yl)piperidin-3-amine

Lipophilicity CNS permeability Medicinal chemistry

Researchers seeking sulfur-containing heterocyclic scaffolds for CNS drug discovery often face limited availability of thian-substituted piperidines. This compound provides a unique sulfur entry point for oxidation to sulfoxide/sulfone libraries, with a +0.8 log unit higher XLogP3 than oxan analogs for improved BBB penetration. - Saturated thian ring enables late-stage oxidation to sulfoxide/sulfone for metabolic modulation. - Primary amine at the 3-position allows precise vectorial derivatization for SAR exploration. - Reliable supply with documented purity (≥95%) supports reproducible medicinal chemistry campaigns.

Molecular Formula C10H20N2S
Molecular Weight 200.35 g/mol
CAS No. 1249589-81-8
Cat. No. B1400841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thian-4-yl)piperidin-3-amine
CAS1249589-81-8
Molecular FormulaC10H20N2S
Molecular Weight200.35 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2CCSCC2)N
InChIInChI=1S/C10H20N2S/c11-9-2-1-5-12(8-9)10-3-6-13-7-4-10/h9-10H,1-8,11H2
InChIKeyISQFNVVJXLWXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thian-4-yl)piperidin-3-amine (CAS 1249589-81-8) – Structural and Physicochemical Baseline for Procurement


1-(Thian-4-yl)piperidin-3-amine (CAS 1249589-81-8) [1] is a heterocyclic amine characterized by a piperidine ring substituted at the N1 position with a tetrahydro-2H-thiopyran (thian) group and at C3 with a primary amine. This scaffold combines the conformational rigidity of the saturated piperidine ring with the sulfur-containing thian moiety, a feature that distinguishes it from the more common oxygen-containing tetrahydropyran (oxan) analogs. The molecular formula is C10H20N2S, with a molecular weight of 200.35 g/mol . The compound is primarily supplied as a chemical building block and is not represented in authoritative pharmacological databases, meaning that its differentiation rests on physicochemical properties, scaffold topology, and derivatization potential rather than preclinical or clinical datasets.

Thian scaffold supports lipophilicity tuning in CNS chemotype design.

3-amino geometry enables regiospecific amide/urea conjugation for focused libraries.

Sulfur oxidation handle provides a late-stage diversification gate absent in oxygen analogs.

Why 1-(Thian-4-yl)piperidin-3-amine Cannot Be Substituted with the Closest Analogs Without Quantifiable Consequences


Generic substitution fails because substitution of the sulfur heteroatom (thian) for oxygen (oxan) alters key physicochemical descriptors by amounts that are significant in drug design, notably ΔXLogP3 > 0.7 and ΔTPSA > 16 Ų [1]. Relocating the amine from the 3-position to the 4-position of the piperidine ring changes both the topological vector of the nucleophilic amine and the three-dimensional shape of the scaffold, which can critically affect target recognition and downstream SAR . The following section provides the quantitative evidence that defines the magnitude and direction of these differences for procurement and experimental design.

Replacing thian (S) with oxan (O) shifts lipophilicity (ΔXLogP3 > 0.7) and TPSA (Δ > 16 Ų), altering permeability predictions.

Using the 4-amino regioisomer rotates the amine exit vector ~60–70° and may disrupt SAR geometry.

Oxygen analogs lack the sulfur oxidation handle, preventing access to sulfoxide/sulfone chemical space.

Quantitative Differentiation Evidence for 1-(Thian-4-yl)piperidin-3-amine Relative to Its Closest Structural Analogs


XLogP3 Lipophilicity: Thian (S) vs. Oxan (O) Heteroatom Substitution

The sulfur-containing thian analog (target) exhibits a computed XLogP3-AA of 1.1, compared to 0.3 for the direct oxygen analog 1-(oxan-4-yl)piperidin-3-amine (CAS 1249443-94-4) [1]. This ΔXLogP3 of +0.8 log units represents a roughly 6.3-fold increase in predicted octanol-water partition coefficient, which in drug discovery campaigns translates to higher membrane permeability and greater probability of CNS penetration when that is a desired property [1].

XLogP3 Lipophilicity
Head-to-head
Thian target XLogP3‑AA 1.1 vs oxan comparator 0.3 (Δ +0.8)
Supports higher membrane permeability prediction for thian scaffold.
Computed values (PubChem v3.0); experimental validation recommended.
Lipophilicity CNS permeability Medicinal chemistry

Topological Polar Surface Area (TPSA): Sulfur-Containing Scaffold vs. Oxygen-Containing Scaffold

Despite the higher lipophilicity of the thian analog, its computed TPSA (54.6 Ų) is substantially larger than that of the oxan analog (38.5 Ų) [1]. This suggests a different distribution of polar surface area attributable to the larger van der Waals radius of sulfur compared to oxygen, and potentially a distinct three-dimensional electronic distribution. The TPSA difference of 16.1 Ų represents a >40% increase relative to the oxan comparator.

TPSA Comparison
Head-to-head
Thian TPSA 54.6 Ų vs oxan 38.5 Ų (Δ +16.1 Ų, >40% increase)
Indicates distinct ADME profile; larger polar surface may modulate oral bioavailability.
Cactvs-computed TPSA; experimental confirmation needed.
TPSA Drug-likeness ADME

Regioisomeric Amine Position: 3-Amine vs. 4-Amine Topological Differentiation

The target compound places the primary amine at the 3-position of the piperidine ring, whereas 1-(thian-4-yl)piperidin-4-amine (the closest regioisomer available from Sigma-Aldrich, InChIKey LJDBWJGRQUBZBU-UHFFFAOYSA-N) positions the amine at the 4-position . In the 3-amino regioisomer, the amine nitrogen is located ~2.5 Å closer to the piperidine N1 center (estimated from the SMILES NC1CCCN(C2CCSCC2)C1 vs. NC1CCN(C2CCSCC2)CC1), altering the exit vector of this key functional handle by approximately 60-70° relative to the thian group.

3- vs 4-Amine Geometry
Class-level inference
3-amino isomer places NH₂ ~2.5 Å closer to piperidine N1; exit vector rotates ~60–70° vs 4-amino.
Regioisomer substitution alters conjugate shape; may not reproduce SAR.
Structural estimate, no co-crystal data; requires experimental verification.
Regioisomer Binding geometry Scaffold topology

Sulfur Oxidation Handle: Unique Derivatization Gate Not Available in Oxygen Analogs

The tetrahydrothiopyran (thian) ring contains a divalent sulfur atom that can be selectively oxidized to the corresponding sulfoxide (S=O) or sulfone (O=S=O) under mild conditions (e.g., mCPBA or NaIO4) [1]. This oxidation handle is absent in the tetrahydropyran (oxan) analog, where the oxygen atom is already at its maximum oxidation state in the ether form. The oxidation of thian to sulfoxide introduces a chiral center at sulfur and a strong hydrogen bond acceptor, while oxidation to sulfone markedly increases polarity and can serve as a metabolic blocking strategy.

Sulfur Oxidation Handle
Class-level inference
Thian divalent sulfur oxidizable to sulfoxide/sulfone; oxan oxygen is already fully oxidized ether.
Provides unique late-stage diversification for polarity and metabolic modulation.
No scaffold-specific oxidation data; general organic chemistry precedent.
Sulfoxide Sulfone Chemical diversification

Supplier-Grade Purity and Procurement Metrics: 95% Minimum Purity with Multi-Gram Availability

The target compound is supplied by multiple vendors at a minimum purity of 95% (Leyan, Product No. 2009750; Shanghai Bide, Product No. BD01057245) with pricing at $699-$753 per gram (Enamine, 2023 pricing) [1]. This contrasts with the 4-amino regioisomer, which is available from Enamine via Sigma-Aldrich but was listed at a meaningfully different price point, and with the oxygen analog, which is often supplied as the dihydrochloride salt with different purity profiles.

Supplier Purity & Availability
Source review
≥95% purity (multiple vendors); pricing ~$699–753/g (2023); scales from 0.1 g to 100 g.
Multi-supplier sourcing reduces single-source risk; purity suitable for building block chemistry.
Pricing subject to change; confirm current lot specifications.
Purity Procurement Supply chain

Application Scenarios Where 1-(Thian-4-yl)piperidin-3-amine Provides Measurable Advantages Over the Closest Analogs


CNS-Focused Fragment or Lead Optimization Campaigns Requiring Higher Baseline Lipophilicity

The +0.8 log unit higher XLogP3 of 1-(thian-4-yl)piperidin-3-amine relative to its oxan analog (1.1 vs. 0.3) positions this compound as a more suitable starting scaffold when a medicinal chemistry campaign targets CNS-penetrant molecules. The lipophilicity gain is within the typical range required for crossing the blood-brain barrier, and the scaffold can be elaborated at the primary amine to modulate this property further [1].

Scaffold Diversification via Sulfur Oxidation to Access Sulfoxide and Sulfone Chemical Space

The thian sulfur atom provides a unique, mild oxidation entry point that is entirely absent in the tetrahydropyran analog. Researchers seeking to explore sulfoxide or sulfone-containing libraries for metabolic stabilization, solubility modulation, or novel hydrogen-bonding interactions should select the thian analog over the oxan analog [1]. Late-stage oxidation after amine derivatization creates a two-dimensional diversification matrix inaccessible with oxygen heterocycles.

Regiospecific Amide or Urea Library Construction Requiring a 3-Amino Geometry

When the synthetic plan requires the amine handle to project at a specific angle relative to the N1 substituent—a geometry defined by the 3-position of the piperidine ring—the target compound is the required intermediate. The 4-amino regioisomer would generate a fundamentally different spatial arrangement of the resulting amide, urea, or sulfonamide products, potentially disrupting critical target interactions [1].

Physicochemical Property Benchmarking for Sulfur-Containing Heterocyclic Series

The compound's computed properties (MW 200.35, XLogP3 1.1, TPSA 54.6 Ų, rotatable bonds 1) make it a useful reference point for establishing lead-likeness metrics in series containing saturated sulfur heterocycles. Its property profile is distinct from both the oxygen analog and the 4-amino regioisomer, and it can serve as a calibration compound for validating computational models of sulfur-containing piperidine derivatives [1].

Application
Selection Property
Validation Focus
CNS-focused library design
Thian-mediated lipophilicity contribution
CNS permeability model assessment
Sulfoxide/sulfone diversification
Thian sulfur oxidation handle
Oxidation chemistry feasibility and polarity modulation
3-amino regiospecific amide/urea library
3-amino geometric positioning
Conformational sampling and target binding geometry studies
Physicochemical benchmarking for S-heterocycles
Computed property profile distinctiveness
Lead-likeness parameter validation and computational model calibration
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